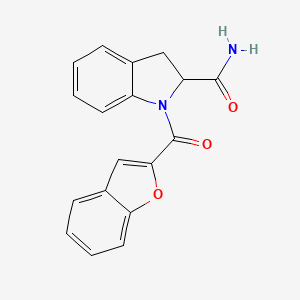

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The indole molecule has seven positions to accommodate different substitutions . Thus, the new derivatives of the indole can be synthesized according to these seven positions .Physical And Chemical Properties Analysis

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide has a molecular formula of C18H14N2O3 and a molecular weight of 306.321.Scientific Research Applications

Enzyme Inhibition

The presence of the carboxamide moiety in indole derivatives, specifically at positions 2 and 3, imparts unique inhibitory properties to these compounds. BFI interacts with a variety of enzymes and proteins through hydrogen bonding, often leading to inhibition of their activity. Researchers have investigated BFI’s inhibitory effects against enzymes such as HLGP, HIV-1, and renin. Notably, BFI has been compared to nevirapine and efavirenz as controls for HIV-1 inhibition .

Medicinal Chemistry

Indole compounds, including BFI, play a crucial role in medicinal chemistry. The indole scaffold appears in essential molecules such as the amino acid tryptophan, neurotransmitter serotonin, and various plant-based alkaloids. Researchers have synthesized and evaluated indole derivatives due to their diverse biological properties. BFI’s seven available positions for substitutions allow for tailored modifications, with sites 1, 2, and 3 being particularly important reactive sites .

Drug Design and Development

BFI’s structure–activity relationships have been explored extensively. By understanding how specific substitutions affect its properties, researchers aim to optimize BFI for maximum pharmacological activity. Computer-aided drug design has played a crucial role in this process, aiding in predicting BFI’s interactions with target proteins and enzymes .

Cancer Research

Indole-based compounds have shown anticancer properties. BFI’s unique structure and potential interactions with cellular pathways make it an intriguing subject for further investigation in cancer therapy.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, including those with a carboxamide moiety at positions 2 and 3, have unique inhibitory properties . The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Indole derivatives are known to interact with a wide range of biological pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Future Directions

properties

IUPAC Name |

1-(1-benzofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-17(21)14-9-11-5-1-3-7-13(11)20(14)18(22)16-10-12-6-2-4-8-15(12)23-16/h1-8,10,14H,9H2,(H2,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJASIXWJVHXPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4O3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2368029.png)

![1-(3-methoxypropyl)-9-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2368039.png)

![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)

![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2368043.png)

![2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2368044.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2368046.png)